2-{[(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-8(13)9-3-4-11(16-2)10(5-9)6-17-7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNKZEGEXUAKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214165 | |
| Record name | 2-[[(5-Acetyl-2-methoxyphenyl)methyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795290-98-1 | |
| Record name | 2-[[(5-Acetyl-2-methoxyphenyl)methyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=795290-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(5-Acetyl-2-methoxyphenyl)methyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid typically involves multiple steps. One common method starts with the acetylation of 2-methoxybenzyl alcohol to form 5-acetyl-2-methoxybenzyl alcohol. This intermediate is then reacted with thioglycolic acid under acidic conditions to yield the target compound. The reaction conditions often involve the use of a catalyst such as hydrochloric acid and heating to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent control of reaction parameters, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used to replace the methoxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
- Reactivity Studies: It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms.
Biology
- Biological Activity: Research indicates that 2-{[(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid exhibits antimicrobial and anti-inflammatory properties. Its interactions with biological systems suggest potential therapeutic applications.
- Mechanism of Action: Although not fully understood, it is believed to interact with specific molecular targets like enzymes or receptors, potentially modulating biological pathways through disulfide bond formation.
Medicine
- Therapeutic Potential: Investigated for its effects on oxidative stress-related diseases, the compound shows promise as a candidate for drug formulation targeting conditions like inflammation and infection.
- Case Studies: Preliminary studies have highlighted its efficacy in inhibiting specific pathogens, although further research is necessary to elucidate its full therapeutic potential.
Industry
- Material Development: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals. Its unique properties allow for the creation of innovative compounds with desirable characteristics.
Mechanism of Action
The mechanism by which 2-{[(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group may play a crucial role in its activity, potentially through the formation of disulfide bonds with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 2-{[(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid and related compounds:
*Calculated based on molecular formula $ C{12}H{14}O_4S $.
Physicochemical Properties
- pKa and Solubility: The pKa of sulfanyl-acetic acid derivatives typically ranges between 3.0–4.0 due to the carboxylic acid group. For example, 2-((2-[(2,4-dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid has a predicted pKa of 3.65 , consistent with the acidic nature of the parent compound.
- Thermal Stability: Derivatives like 2-[(isopropoxycarbonothioyl)sulfanyl]acetic acid exhibit low melting points (e.g., 44.3°C) , while aromatic analogs such as those with benzofuran or thiadiazole cores show higher thermal stability due to rigid frameworks .
Research Findings and Data Tables
Table 1: Crystallographic Data Comparison
Biological Activity
2-{[(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄O₄S, with a molecular weight of 254.30 g/mol. The compound features a sulfanyl group attached to an acetic acid moiety and an acetylated methoxyphenyl structure, which contributes to its unique chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammation-related disorders.
- Antimicrobial Activity : Preliminary investigations have indicated potential antimicrobial effects, although specific pathogens and mechanisms remain to be fully characterized.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating various biological pathways. The sulfanyl group may play a crucial role in this activity, possibly through the formation of disulfide bonds with target proteins.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid | Acetyl and hydroxyl groups | Antioxidant |
| 2-(4-Methoxyphenyl)acetic acid | Methoxy group | Anti-inflammatory |
| 2-(4-Methoxyphenyl)thiazol acetic acid | Thiazole ring | Antimicrobial |
The combination of functional groups in this compound confers distinct biological activities that are not fully replicated by similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Activity Study : A study demonstrated that this compound effectively scavenged reactive oxygen species (ROS) in vitro, indicating its potential as an antioxidant agent.
- Anti-inflammatory Study : In a model of induced inflammation, the compound significantly reduced markers of inflammation compared to control groups, suggesting therapeutic potential in inflammatory diseases.
- Antimicrobial Study : Initial tests revealed that the compound exhibited inhibitory effects against various bacterial strains, warranting further investigation into its antimicrobial mechanisms and efficacy.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.
- In Vivo Studies : Evaluating the therapeutic potential in animal models for various diseases.
- Formulation Development : Exploring suitable delivery methods for enhancing bioavailability and efficacy.
Q & A
Q. What synthetic routes are recommended for 2-{[(5-Acetyl-2-methoxyphenyl)methyl]sulfanyl}acetic acid, and how can their efficiency be evaluated?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:
Sulfanyl Group Introduction : Thiol-ene "click" chemistry or nucleophilic substitution to attach the sulfanyl moiety to the aromatic ring.
Acetic Acid Functionalization : Coupling via esterification followed by hydrolysis to yield the final carboxylic acid group.
Q. Efficiency Evaluation Metrics :
Q. Table 1: Example Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65 | 92% |
| 2 | H₂O/EtOH, HCl | 78 | 95% |
Q. How should researchers approach structural elucidation using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₁₂H₁₄O₄S).
- X-ray Crystallography (if crystalline): Resolve absolute configuration using datasets from sources like the Cambridge Structural Database .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, assess sulfanyl group nucleophilicity in SN2 reactions .
- Reaction Path Search : Tools like GRRM or AFIR can identify low-energy pathways for coupling reactions .
- Machine Learning : Train models on analogous compounds (e.g., thiophene derivatives) to predict regioselectivity .
Case Study : A DFT study on ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate revealed steric hindrance at the sulfanyl position, guiding solvent selection .
Q. How can contradictory results in biological activity assays be systematically resolved?
Methodological Answer:
- Assay Validation :
- Positive/Negative Controls : Compare with known antimicrobial/anticancer agents (e.g., methicillin for antibacterial assays) .
- Dose-Response Curves : Ensure linearity in IC₅₀ calculations to rule out false positives.
- Structural Analogs : Test derivatives (e.g., replacing acetyl with hydroxy groups) to isolate pharmacophores .
- Mechanistic Studies : Use fluorescence quenching or molecular docking to confirm target binding (e.g., enzyme inhibition) .
Q. Example Workflow :
Replicate assays under standardized conditions (pH, temperature).
Cross-validate using orthogonal methods (e.g., MIC vs. time-kill assays for antimicrobial activity).
Q. What strategies optimize reaction conditions for scale-up without compromising yield?
Methodological Answer:
Q. Table 2: DoE Variables for Acetylation Step
| Variable | Low Level | High Level | Optimal (Predicted) |
|---|---|---|---|
| Temperature | 60°C | 100°C | 85°C |
| Catalyst (mol%) | 5% | 15% | 10% |
Q. How can crystallographic data resolve discrepancies in spectral assignments?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Compare experimental bond lengths/angles (e.g., C-S bond distance ~1.81 Å) with computational models .
- Torsion Angle Analysis : Validate NMR-derived dihedral angles (e.g., methoxy group orientation) .
- Database Cross-Referencing : Use the Cambridge Structural Database to match crystallographic data with analogous compounds (e.g., 2-(2-methoxyphenyl)acetic acid derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
